molecular formula C20H18N4O4 B2800552 3-(Benzo[d][1,3]dioxol-5-yl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea CAS No. 1206997-96-7

3-(Benzo[d][1,3]dioxol-5-yl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Cat. No. B2800552
CAS RN: 1206997-96-7
M. Wt: 378.388
InChI Key: YRVLAOSYYXBHPF-UHFFFAOYSA-N
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Description

The compound “3-(Benzo[d][1,3]dioxol-5-yl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves a condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .


Molecular Structure Analysis

The molecular structure of similar compounds consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .

Scientific Research Applications

  • Antioxidant Activity : A study focused on the synthesis and evaluation of the antioxidant activity of derivatives similar to the compound . These compounds were synthesized through a series of reactions, including condensation and reaction with semicarbazide hydrochloride, and were screened for their antioxidant activity (George, Sabitha, Kumar, & Ravi, 2010).

  • Biological Activity : Another research highlighted the synthesis, characterization, and evaluation of the biological activity of aza-uracil derivatives, which are structurally related to the compound. This study involved the thiation of precursor compounds, methylation, and the formation of various derivatives, which were tested for antimicrobial properties (El‐Barbary, Hafiz, & Abdel-wahed, 2011).

  • Solvolytic Transformations : A research paper discussed the solvolytic transformations of urea and thiourea derivatives into different compounds. This study is relevant for understanding the chemical behavior and potential transformations of the compound in different environments (Bobowski & Shavel, 1978).

  • Antibacterial Activity : A study on the synthesis and evaluation of 1,4-Benzoxazine analogues, which are structurally similar to the compound of interest, revealed their antibacterial properties against various bacterial strains. This highlights the potential of such compounds in the development of new antibacterial agents (Kadian, Maste, & Bhat, 2012).

  • Thermal and Acid-catalysed Rearrangements : Research on the thermal and acid-catalysed rearrangements of related compounds provides insights into the stability and chemical behavior of the compound under different conditions. This is essential for understanding its potential applications in various environments (Faragher & Gilchrist, 1979).

Future Directions

The development of compounds with similar structures for the detection of carcinogenic heavy metals like lead indicates potential future directions for research . Further studies could focus on the synthesis, characterization, and application of such compounds in various fields, including environmental science and medical diagnostics.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-13-3-10-19(23-22-13)28-16-7-5-15(6-8-16)24(2)20(25)21-14-4-9-17-18(11-14)27-12-26-17/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVLAOSYYXBHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzo[d][1,3]dioxol-5-yl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea

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